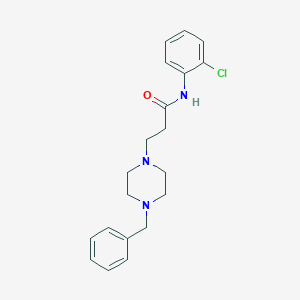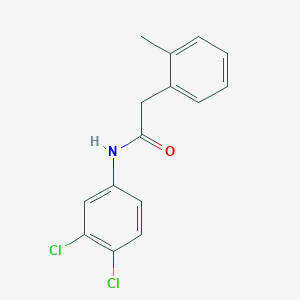
N~1~-(2-FLUOROPHENYL)-3-(1-PYRROLIDINYL)PROPANAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-(2-Fluorophenyl)-3-(1-pyrrolidinyl)propanamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group and a pyrrolidinyl group attached to a propanamide backbone. Its unique structure imparts specific chemical properties that make it valuable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-Fluorophenyl)-3-(1-pyrrolidinyl)propanamide typically involves the reaction of 2-fluorobenzoyl chloride with 3-(1-pyrrolidinyl)propanamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of N1-(2-Fluorophenyl)-3-(1-pyrrolidinyl)propanamide may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
N~1~-(2-Fluorophenyl)-3-(1-pyrrolidinyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
N~1~-(2-Fluorophenyl)-3-(1-pyrrolidinyl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study receptor-ligand interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of N1-(2-Fluorophenyl)-3-(1-pyrrolidinyl)propanamide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. The fluorophenyl group enhances the compound’s binding affinity, while the pyrrolidinyl group contributes to its overall stability and bioavailability. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- N~1~-(2-Chlorophenyl)-3-(1-pyrrolidinyl)propanamide
- N~1~-(2-Bromophenyl)-3-(1-pyrrolidinyl)propanamide
- N~1~-(2-Methylphenyl)-3-(1-pyrrolidinyl)propanamide
Uniqueness
N~1~-(2-Fluorophenyl)-3-(1-pyrrolidinyl)propanamide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. This makes the compound more resistant to metabolic degradation and enhances its binding affinity to certain targets compared to its chlorinated, brominated, or methylated analogs.
特性
分子式 |
C13H17FN2O |
|---|---|
分子量 |
236.28 g/mol |
IUPAC名 |
N-(2-fluorophenyl)-3-pyrrolidin-1-ylpropanamide |
InChI |
InChI=1S/C13H17FN2O/c14-11-5-1-2-6-12(11)15-13(17)7-10-16-8-3-4-9-16/h1-2,5-6H,3-4,7-10H2,(H,15,17) |
InChIキー |
NZHPWVUMRGPDRO-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CCC(=O)NC2=CC=CC=C2F |
正規SMILES |
C1CCN(C1)CCC(=O)NC2=CC=CC=C2F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(4-bromophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B248910.png)


![N-(2-chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B248913.png)

![Ethyl 3-[(2-iodobenzoyl)amino]-4-methylbenzoate](/img/structure/B248916.png)






